molecular formula C23H18N2O4 B2795633 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921568-35-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2795633
M. Wt: 386.407
InChI Key: AZSWQFCOAZNAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research into carboxamide derivatives, including compounds structurally related to "N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide," focuses on their synthesis and evaluation for cytotoxic activities against various cancer cell lines. For instance, studies have reported on the synthesis of carboxamide derivatives with potent cytotoxicity against murine leukemia and lung carcinoma cells, highlighting the potential of such compounds in anticancer drug development (Deady et al., 2005).

Anticholinesterase Activity

Another area of research involves evaluating carboxamide derivatives for their anticholinesterase activity. This is significant for the development of treatments for neurological disorders such as Alzheimer's disease. Compounds have been synthesized and tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating significant activity and offering a pathway to novel therapeutics (Ghanei-Nasab et al., 2016).

Anti-inflammatory and Analgesic Agents

Further research has explored the synthesis of novel heterocyclic compounds derived from carboxamide for their potential anti-inflammatory and analgesic properties. This includes the development of compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Carboxamide derivatives have also been evaluated for their antimicrobial properties, with certain compounds showing pronounced effects against a range of microorganisms. This suggests their utility in addressing antibiotic resistance and developing new antibacterial agents (Mohamed et al., 2011).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-3-25-17-11-10-16(14-7-5-8-15(20(14)17)23(25)27)24-22(26)19-12-13-6-4-9-18(28-2)21(13)29-19/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSWQFCOAZNAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide

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